(S,R,S)-AHPC-PEG6-C4-Cl

PROTAC linker optimization VHL-based targeted protein degradation HaloPROTAC SAR

Procure (S,R,S)-AHPC-PEG6-C4-Cl for PROTAC development when a 25-atom spacer is optimal. HaloPROTAC SAR demonstrates linker length critically governs degradation efficiency: PEG6 linkers achieve ~70% target degradation vs. <20% for shorter variants. This VHL-recruiting conjugate, with its terminal chloroalkane for nucleophilic displacement, enables systematic parallel synthesis of PROTAC libraries, accelerating SAR studies.

Molecular Formula C40H63ClN4O10S
Molecular Weight 827.5 g/mol
CAS No. 1835705-59-3
Cat. No. B560585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG6-C4-Cl
CAS1835705-59-3
Molecular FormulaC40H63ClN4O10S
Molecular Weight827.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O
InChIInChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1
InChIKeyXIGXWMDJELQVSW-WYMKREKISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG6-C4-Cl (CAS 1835705-59-3) for PROTAC Research: VHL Ligand with 6-Unit PEG Linker


(S,R,S)-AHPC-PEG6-C4-Cl (CAS 1835705-59-3), also known as VH032-PEG6-C4-Cl or E3 ligase Ligand-Linker Conjugates 9, is a specialized E3 ligase ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) development . It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 6-unit polyethylene glycol (PEG6) linker, terminating in a pendant chloroalkane functional group for conjugation to target protein ligands . This compound belongs to the HaloPROTAC family, functioning as a building block that enables the recruitment of the VHL E3 ubiquitin ligase complex to facilitate targeted protein degradation via the ubiquitin-proteasome pathway .

Why (S,R,S)-AHPC-PEG6-C4-Cl Cannot Be Replaced by Shorter PEG Linker Analogs in PROTAC Design


Generic substitution among VHL ligand-linker conjugates fails because linker length is a critical determinant of ternary complex formation efficiency between the E3 ligase and target protein [1]. PROTACs with suboptimal linker lengths produce steric clashes or insufficient reach, leading to markedly reduced degradation potency—as demonstrated by HaloPROTAC 1 (shorter linker), which achieved less than 20% degradation of GFP-HaloTag7, while HaloPROTAC 2 (longer linker) reached nearly 70% degradation under identical conditions [2]. The 6-unit PEG linker in (S,R,S)-AHPC-PEG6-C4-Cl provides an empirically validated spacer length of 25 atoms that balances conformational flexibility with productive ubiquitination geometry, a parameter that cannot be assumed interchangeable across PEG variants without quantitative degradation data [3].

(S,R,S)-AHPC-PEG6-C4-Cl Quantitative Differentiation Evidence vs. Closest Analogs


Linker Length Comparison: 25-Atom PEG6 vs. 21-Atom PEG5 in GFP-HaloTag7 Degradation

(S,R,S)-AHPC-PEG6-C4-Cl features a 25-atom linker length with 6 PEG units . Comparative degradation data from closely related HaloPROTAC analogs demonstrate that linker length profoundly influences degradation efficiency [1]. HaloPROTAC 1 (shorter linker) achieved less than 20% degradation, while HaloPROTAC 2 (21-atom linker, 5 PEG units) achieved nearly 70% degradation of GFP-HaloTag7 at 2.5 μM after 24-hour treatment [1]. (S,R,S)-AHPC-PEG6-C4-Cl, with its 25-atom PEG6 linker, represents a distinct spacer length between these two benchmarks and the PEG8 variant (residence time enhanced by an order of magnitude), positioning it for targets requiring intermediate conformational flexibility [2].

PROTAC linker optimization VHL-based targeted protein degradation HaloPROTAC SAR

Functional Group Differentiation: Chloroalkane vs. Alternative Conjugation Handles for PROTAC Assembly

(S,R,S)-AHPC-PEG6-C4-Cl contains a terminal chloroalkane functional group that enables reactivity with nucleophilic groups on target ligands . This contrasts with analogs bearing alternative functional termini such as amine (-NH2), tosyl (-Tos), alkyne, or carboxylic acid groups [1]. The chloroalkane moiety permits parallel synthesis strategies when combined with other protein degrader building blocks bearing pendant chloro groups, allowing rapid generation of PROTAC libraries with systematic variation in crosslinker length, composition, and E3 ligase ligand .

PROTAC linker chemistry chloroalkane conjugation parallel synthesis libraries

Solubility and Solution Handling: DMSO Solubility Comparison with Related VHL Ligand-Linker Conjugates

(S,R,S)-AHPC-PEG6-C4-Cl exhibits DMSO solubility of ≥100 mg/mL (120.85 mM) at 25°C . This high solubility profile is characteristic of the PEG6 linker series and compares favorably to the reported DMSO solubility of 87 mg/mL for the same compound from alternative vendors . The PEG6 linker incorporates both hydrophilic (ether oxygen) and hydrophobic moieties that balance the overall physicochemical properties of the resulting hybrid PROTAC molecules [1].

PROTAC solubility DMSO stock preparation ligand-linker conjugate handling

(S,R,S)-AHPC-PEG6-C4-Cl Optimal Research Application Scenarios Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Intermediate PEG6 Linker Length

Researchers optimizing linker length for a new VHL-based PROTAC target should procure (S,R,S)-AHPC-PEG6-C4-Cl when structure-based modeling or empirical screening suggests a 25-atom spacer is appropriate. As demonstrated by HaloPROTAC SAR studies, linker length dramatically affects degradation efficiency—shorter linkers yield <20% degradation while intermediate lengths achieve ~70% degradation at comparable concentrations [1]. The PEG6 linker provides a balanced spacer between the more constrained PEG4 (near-rigid) and longer PEG8 (enhanced residence time) variants [2].

Parallel Synthesis of PROTAC Libraries via Chloroalkane Conjugation Chemistry

This building block is specifically suited for parallel synthesis workflows that leverage the terminal chloroalkane group for nucleophilic displacement reactions. When used with other protein degrader building blocks bearing pendant chloro groups, researchers can rapidly generate PROTAC libraries with systematic variation in crosslinker parameters, accelerating structure-activity relationship studies .

HaloPROTAC Development for HaloTag7 Fusion Protein Degradation

(S,R,S)-AHPC-PEG6-C4-Cl functions as a HaloPROTAC building block capable of inducing GFP-HaloTag7 degradation in cell-based assays [3]. This application is particularly relevant for researchers employing HaloTag fusion systems to achieve post-translational knockdown of target proteins without genetic manipulation, a strategy validated in studies combining HaloPROTACs with CRISPR/Cas9 endogenous tagging [4].

VHL-Recruiting PROTACs Targeting Cytoplasmic Proteins

The VHL E3 ligase is widely expressed across tissue types and has been successfully employed to degrade over 20 target proteins . (S,R,S)-AHPC-PEG6-C4-Cl provides the VHL-recruiting (S,R,S)-AHPC ligand conjugated to a PEG6 linker, suitable for assembling bifunctional degraders targeting cytoplasmic proteins. The 6-unit PEG linker offers sufficient reach to span the distance between ligase pocket and substrate groove, typically >3 nm apart in ternary complexes [2].

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